CCG-1423

Descripción general

Descripción

CCG-1423 es un inhibidor de molécula pequeña conocido por su papel en la interrupción de la señalización transcripcional de RhoA. Se ha identificado como un potente inhibidor del factor de transcripción relacionado con la miocardina A (MRTF-A) y la vía del factor de respuesta del suero (SRF), que son cruciales en varios procesos celulares, incluida la metástasis del cáncer y la fibrosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de CCG-1423 implica varios pasos, incluido el uso de alcohol bencílico, acetilacetonato de hierro (III) y otros reactivos. El proceso normalmente incluye reflujo en heptano, seguido de reacciones con N-hidroxi ftalimida, azodicarboxilato de dimetilo y otros compuestos . También se ha explorado la síntesis estereoespecífica de this compound para mejorar su actividad biológica .

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, la síntesis generalmente sigue protocolos estándar de síntesis orgánica, asegurando una alta pureza y rendimiento a través de un control cuidadoso de las condiciones de reacción y los pasos de purificación .

Análisis De Reacciones Químicas

Tipos de reacciones: CCG-1423 principalmente sufre reacciones de sustitución, especialmente dirigidas a las señales de localización nuclear de proteínas que contienen RPEL . No participa significativamente en reacciones de oxidación o reducción bajo condiciones biológicas típicas.

Reactivos y condiciones comunes: Las reacciones que involucran this compound a menudo utilizan reactivos como alcohol bencílico, acetilacetonato de hierro (III) y N-hidroxi ftalimida . Las condiciones como el reflujo en heptano y las reacciones a temperatura ambiente son comunes .

Productos principales: Los principales productos formados a partir de reacciones que involucran this compound incluyen varios derivados que retienen la actividad inhibitoria central contra la vía MRTF-A/SRF .

Aplicaciones Científicas De Investigación

Cancer Therapeutics

Mechanism of Action:

CCG-1423 inhibits the transcriptional activity of the serum response factor (SRF) and its coactivator megakaryoblastic leukemia 1 (MKL1). This inhibition occurs downstream of RhoA and prevents MKL from entering the nucleus, thereby blocking gene expression associated with cancer progression.

Key Findings:

- This compound effectively inhibits lysophosphatidic acid-induced DNA synthesis in prostate cancer cells, demonstrating potent activity at concentrations below 1 µM .

- The compound selectively induces apoptosis in RhoC-overexpressing melanoma cells while sparing less aggressive lines, indicating its potential as a targeted cancer therapy .

Case Studies:

- In vitro studies show that this compound reduces cell growth and invasion in various cancer cell lines, including prostate and melanoma cells .

- Its efficacy has been highlighted in functional assays that mimic tumor microenvironments, suggesting a promising role in clinical applications for cancer treatment.

Anti-Angiogenic Properties

Role in Angiogenesis:

this compound has been identified as a potential anti-angiogenic agent by inhibiting endothelial cell migration and cord morphogenesis, which are critical processes in new blood vessel formation.

Research Insights:

- Studies demonstrate that this compound disrupts membrane dynamics in endothelial cells and decreases the expression of actin-binding proteins essential for cell movement .

- In vivo experiments showed reduced sprouting angiogenesis, supporting its role as a therapeutic candidate for diseases characterized by abnormal blood vessel growth .

Metabolic Disorders

Impact on Insulin Resistance:

Recent findings indicate that this compound may improve glucose uptake and tolerance in models of insulin resistance by targeting the MRTF-A/SRF signaling pathway.

Clinical Implications:

- The compound has shown potential in reducing tissue fibrosis and atherosclerotic lesions, suggesting its utility in treating metabolic syndromes and cardiovascular diseases .

- Its ability to modulate metabolic pathways positions this compound as a candidate for further exploration in diabetes treatment .

Neurobiological Applications

Effects on Neuronal Morphology:

Research into this compound's impact on neuronal cells reveals its role in regulating axonal elongation and dendritic morphology.

Findings:

- This compound inhibits axonal growth and affects dendritic complexity without significantly impacting cell viability, indicating its potential use in studying neurodevelopmental processes .

- The interaction with phosphatase and actin regulator 1 (Phactr1) suggests further avenues for research into synaptic function and neuroplasticity .

Summary Table of Applications

Mecanismo De Acción

CCG-1423 ejerce sus efectos uniéndose a las señales de localización nuclear de proteínas que contienen RPEL, como MRTF-A y MRTF-B . Esta unión evita la interacción entre MRTF-A/B e importina α/β1, inhibiendo así la importación nuclear de estos factores de transcripción . La interrupción de la vía MRTF-A/SRF conduce a una actividad transcripcional reducida y posterior inhibición de los procesos celulares como la migración y la invasión .

Comparación Con Compuestos Similares

Compuestos similares:

- CCG-100602

- CCG-203971

Comparación: CCG-1423, CCG-100602 y CCG-203971 comparten actividades biológicas similares, particularmente en la inhibición de la vía MRTF-A/SRF . This compound se ha encontrado que exhibe una mayor potencia y especificidad en ciertos contextos celulares, lo que lo convierte en un inhibidor más efectivo en algunos casos . La actividad estereoespecífica de this compound también lo distingue de sus análogos, con el isómero S mostrando mayores efectos inhibitorios .

Actividad Biológica

CCG-1423 is a small-molecule inhibitor that primarily targets the RhoA signaling pathway, particularly affecting the transcriptional responses mediated by the serum response factor (SRF) and its coactivator, megakaryoblastic leukemia 1 (MKL1). This compound has emerged as a significant player in cancer research and therapeutic development due to its ability to inhibit various pathological processes, including cancer cell migration, tissue fibrosis, and angiogenesis.

This compound functions by disrupting the interaction between MKL1 and importin proteins, which are essential for the nuclear import of MKL1. By binding to the nuclear localization signal (NLS) region of RPEL-domain containing proteins, this compound prevents MKL1 from entering the nucleus, thereby inhibiting MKL/SRF-mediated gene transcription. This action leads to decreased expression of cytoskeleton-regulatory proteins necessary for cell migration and proliferation .

Inhibition of Cancer Cell Proliferation

Research has demonstrated that this compound effectively inhibits the growth of various cancer cell lines, particularly those overexpressing RhoC. For example:

- Prostate Cancer : this compound potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells at concentrations below 1 μmol/L.

- Melanoma : It shows significant activity against RhoC-overexpressing melanoma lines (A375M2 and SK-Mel-147) at nanomolar concentrations but is less effective on related lines with lower Rho expression .

Anti-Angiogenic Properties

This compound has been identified as a potential anti-angiogenic agent. Studies indicate that it inhibits endothelial cell (EC) migration and cord morphogenesis in vitro, as well as sprouting angiogenesis ex vivo and in vivo. The compound's effects on EC dynamics include:

- Decreased Membrane Protrusion : Kymography analyses reveal that this compound treatment causes significant defects in membrane protrusion dynamics.

- Reduced Expression of Actin-Binding Proteins : The expression levels of several actin-binding proteins, including profilin1 (Pfn1), are drastically reduced following treatment with this compound, which correlates with impaired angiogenic potential .

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities of this compound:

Propiedades

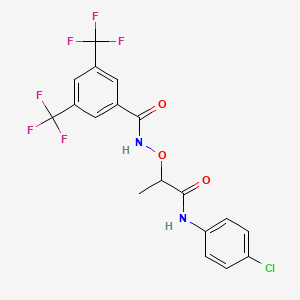

IUPAC Name |

N-[1-(4-chloroanilino)-1-oxopropan-2-yl]oxy-3,5-bis(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF6N2O3/c1-9(15(28)26-14-4-2-13(19)3-5-14)30-27-16(29)10-6-11(17(20,21)22)8-12(7-10)18(23,24)25/h2-9H,1H3,(H,26,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMXVSGJIDFLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)Cl)ONC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369392 | |

| Record name | CCG-1423 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285986-88-1 | |

| Record name | CCG-1423 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CCG-1423 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.